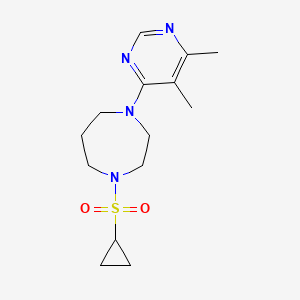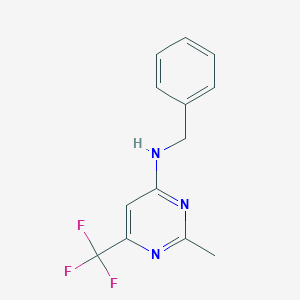
1-(cyclopropanesulfonyl)-4-(5,6-dimethylpyrimidin-4-yl)-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(cyclopropanesulfonyl)-4-(5,6-dimethylpyrimidin-4-yl)-1,4-diazepane, also known as CPDD, is a unique cyclic compound that has been of interest to scientists due to its potential applications in a variety of fields, including pharmaceuticals, biochemistry, and materials science. CPDD is a novel heterocyclic compound that is composed of a five-membered cyclopropanesulfonyl ring and a six-membered pyrimidin-4-yl ring. This compound has several unique characteristics, including its high thermodynamic stability, low reactivity, and its ability to form hydrogen bonds.
Wissenschaftliche Forschungsanwendungen
1-(cyclopropanesulfonyl)-4-(5,6-dimethylpyrimidin-4-yl)-1,4-diazepane has been studied extensively in the scientific community due to its potential applications in a variety of fields. In the pharmaceutical industry, this compound has been investigated as a potential drug candidate for the treatment of cancer and other diseases. In materials science, this compound has been studied for its potential use in the synthesis of new polymers and other materials. In biochemistry, this compound has been studied for its potential use in the synthesis of new enzymes and other biologically active molecules.
Wirkmechanismus
The exact mechanism of action of 1-(cyclopropanesulfonyl)-4-(5,6-dimethylpyrimidin-4-yl)-1,4-diazepane is not yet fully understood. However, it is believed that the cyclopropanesulfonyl ring of this compound acts as a hydrogen bond acceptor, while the pyrimidin-4-yl ring acts as a hydrogen bond donor. This allows this compound to interact with other molecules in a unique way, which can lead to the formation of new chemical bonds and the formation of new molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been extensively studied. However, it is believed that this compound has the potential to interact with a variety of biological molecules, including proteins, enzymes, and nucleic acids. These interactions could potentially lead to the formation of new molecules or the modulation of existing biological pathways.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(cyclopropanesulfonyl)-4-(5,6-dimethylpyrimidin-4-yl)-1,4-diazepane in laboratory experiments include its high thermodynamic stability, low reactivity, and its ability to form hydrogen bonds. These properties make this compound an ideal candidate for use in a variety of chemical reactions, including polymerization, condensation, and cyclization reactions. However, this compound is a relatively new compound, and as such, there is still much to learn about its properties and potential applications.
Zukünftige Richtungen
The potential applications of 1-(cyclopropanesulfonyl)-4-(5,6-dimethylpyrimidin-4-yl)-1,4-diazepane are still being explored, and there are many possible future directions for research. One potential direction is the development of new methods for synthesizing this compound and related compounds. Additionally, further research into the biochemical and physiological effects of this compound could lead to new therapeutic applications. Finally, further research into the properties of this compound could lead to the development of new materials and polymers with unique properties.
Synthesemethoden
1-(cyclopropanesulfonyl)-4-(5,6-dimethylpyrimidin-4-yl)-1,4-diazepane can be synthesized by a variety of methods. One of the most common approaches is the direct cyclization of the corresponding 1,4-diazacycloalkane with a cyclopropanesulfonyl halide, such as trifluoromethanesulfonyl chloride. This method is relatively simple and efficient, and yields the desired product in high yields. Other methods for synthesizing this compound include the reaction of a 1,4-diazacycloalkane with a cyclopropanesulfonyl anion, or the reaction of a 1,4-diazacycloalkane with an aldehyde and a cyclopropanesulfonyl halide.
Eigenschaften
IUPAC Name |
1-cyclopropylsulfonyl-4-(5,6-dimethylpyrimidin-4-yl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2S/c1-11-12(2)15-10-16-14(11)17-6-3-7-18(9-8-17)21(19,20)13-4-5-13/h10,13H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZGZINFMRFOMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CCCN(CC2)S(=O)(=O)C3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine](/img/structure/B6458380.png)
![2-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B6458386.png)
![2-{1-[(2-bromophenyl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine](/img/structure/B6458393.png)
![3-methoxy-N-methyl-N-({1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}methyl)pyrazin-2-amine](/img/structure/B6458395.png)
![4-({4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)-1lambda6-thiane-1,1-dione](/img/structure/B6458410.png)

![1-({1-[(2,5-dimethylphenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole](/img/structure/B6458434.png)

![4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6458445.png)
![2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B6458463.png)
![2-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-N-ethylpyrimidin-4-amine](/img/structure/B6458466.png)
![4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-N-ethylpyrimidin-2-amine](/img/structure/B6458473.png)
![4-(6-{4-[(2-bromophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B6458480.png)
![4-(6-{4-[(3-bromophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B6458481.png)